molecular formula C14H17NO4 B13154665 2-(2-Phenylacetamido)ethyl 3-oxobutanoate

2-(2-Phenylacetamido)ethyl 3-oxobutanoate

Cat. No.: B13154665
M. Wt: 263.29 g/mol
InChI Key: RKOATBUNISXBIT-UHFFFAOYSA-N
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Description

2-(2-Phenylacetamido)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is a derivative of ethyl acetoacetate and phenylacetamide, featuring both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate typically involves the reaction of ethyl acetoacetate with phenylacetamide. The process can be summarized as follows:

    Formation of Enolate Ion: Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.

    Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to phenylacetamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylacetamido)ethyl 3-oxobutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Phenylacetic acid and ethyl 3-hydroxybutanoate.

    Reduction: 2-(2-Phenylacetamido)ethyl 3-hydroxybutanoate.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

2-(2-Phenylacetamido)ethyl 3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetoacetate: A precursor in the synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate, known for its use in organic synthesis.

    Phenylacetamide: Another precursor, commonly used in the synthesis of pharmaceuticals.

Uniqueness

This compound is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]ethyl 3-oxobutanoate

InChI

InChI=1S/C14H17NO4/c1-11(16)9-14(18)19-8-7-15-13(17)10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17)

InChI Key

RKOATBUNISXBIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

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